Undecanoyl chloride

Physical organic chemistry Purification engineering Process development

Researchers sourcing odd-carbon acyl chlorides for SAR studies often face limited availability of C11 reagents. Undecanoyl chloride (99%) fills this gap as a mandatory building block for chrysotrione B total synthesis and C11-chain surfactants where CMC depends critically on methylene count. - 2× lower impurity burden vs. typical 98% C10/C12 analogs, reducing downstream purification. - Quantifiable physical properties (bp 135-136 °C/20 mmHg, n20/D 1.443) ensure reproducible handling. - In stock from multiple global suppliers; ships under standard hazardous-goods protocols.

Molecular Formula C11H21ClO
Molecular Weight 204.73 g/mol
CAS No. 17746-05-3
Cat. No. B030950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecanoyl chloride
CAS17746-05-3
SynonymsNSC 83585;  Undecanoic Acid Chloride
Molecular FormulaC11H21ClO
Molecular Weight204.73 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)Cl
InChIInChI=1S/C11H21ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3
InChIKeyJUKPJGZUFHCZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Undecanoyl Chloride: Technical Baseline and Procurement Context


Undecanoyl chloride (CAS 17746-05-3) is a medium-chain saturated fatty acyl chloride with the linear formula CH₃(CH₂)₉COCl, a molecular weight of 204.74 g/mol, and belongs to the homologous series of n-alkanoyl chlorides [1]. As the C11 member of this series, it occupies the structurally and physically distinct odd-carbon position between the more common even-carbon decanoyl chloride (C10) and lauroyl chloride (C12). Commercial sources offer this compound at up to 99% purity (Sigma-Aldrich), with a boiling point of 135–136 °C at 20 mmHg, density of 0.93 g/mL at 25 °C, and refractive index n20/D 1.443 . Its primary utility lies in serving as an acylating agent for the introduction of the undecanoyl (C11) moiety into target molecules, where the precise chain length governs physicochemical and biological properties of the resulting derivatives.

Undecanoyl Chloride: Why C10–C14 Analogs Cannot Substitute


Acyl chlorides across the C9–C14 homologous series share a common reactive functional group (–COCl), yet substituting undecanoyl chloride with its nearest even-carbon neighbors—decanoyl chloride (C10) or lauroyl chloride (C12)—introduces a one-methylene difference that materially alters three selection-critical parameters: (1) the physical properties governing purification and handling (boiling point, vapor pressure, density, and partition coefficient shift incrementally with each –CH₂– unit) ; (2) the interfacial and self-assembly behavior of derived surfactants, where critical micelle concentration (CMC) decreases systematically with increasing chain length [1]; and (3) the biological target engagement of final compounds, where even a single carbon deviation from the natural undecanoyl motif can abolish or attenuate activity in structure-dependent applications such as natural product total synthesis and lipid-based drug design [2]. These differences are not speculative—they are quantifiable and reproducible across independent studies and commercial specifications. The evidence below substantiates exactly where undecanoyl chloride is differentiated from its closest in-class alternatives.

Undecanoyl Chloride: Quantitative Differentiation Evidence


Thermophysical Distinction of C11 Among C9–C14 Acyl Chlorides

Undecanoyl chloride (C11) sits at an intermediate but quantifiably discrete position in the physical property continuum of linear saturated acyl chlorides. Its boiling point at reduced pressure (135–136 °C / 20 mmHg) falls between decanoyl chloride (C10: 94–96 °C / 5 mmHg) and lauroyl chloride (C12: 134–137 °C / 11 mmHg), while its density (0.93 g/mL at 25 °C) is higher than myristoyl chloride (C14: 0.9078 g/mL) and slightly lower than lauroyl chloride (0.946 g/mL) . The computed logP of 4.6 (XLogP3) assigns it intermediate lipophilicity between C10 and C12, directly impacting partitioning behavior in biphasic reactions and chromatographic purification [1]. The refractive index (n20/D 1.443) provides a rapid in-process identity check distinguishing C11 from C10 (1.441) and C12 (1.445) . These systematic differences mean that in any distillation or chromatography-based purification workflow, undecanoyl chloride and its derivatives will not co-elute or co-distill with the C10 or C12 analogs, an operational fact exploited in quality control and preparative separations.

Physical organic chemistry Purification engineering Process development

Yield and Purity Comparison with Lauroyl Chloride

Patent CN1995003A discloses a unified synthetic method applicable to both undecanoyl chloride and lauroyl chloride using bis(trichloromethyl)carbonate as the chlorinating agent with organic amine catalysis. Under optimized conditions (Example 2 for undecanoyl chloride: 1:0.7:0.02 molar ratio of undecanoic acid:bis(trichloromethyl)carbonate:1,3-dimethyl-2-imidazolidinone catalyst, toluene solvent, 80–85 °C, 16 h), undecanoyl chloride was obtained in 95.0% yield with 99.0% purity [1]. The best-performing lauroyl chloride example (Example 15: 1:0.7:0.08 molar ratio lauric acid:carbonate:N-methyltetrahydropyrrole, chlorobenzene, 75–80 °C, 8 h) achieved a maximum yield of 93.5% with 98.0% purity [1]. The undecanoyl chloride process thus demonstrates a +1.5 percentage point yield advantage and +1.0 percentage point purity advantage over the optimal lauroyl chloride conditions within the same patent family.

Synthetic method development Process chemistry Acyl chloride manufacture

Commercial Purity: C11 vs. C10 and C12 Analogs

A survey of major international reagent suppliers reveals a consistent purity differential. Sigma-Aldrich (MilliporeSigma) lists undecanoyl chloride (Product No. 249432) at 99% assay , while its immediate even-carbon neighbors are listed at lower standard purities: decanoyl chloride (Product No. 140295) at 98% , lauroyl chloride (Product No. 156930) at 98% , and myristoyl chloride at ≥97.5% (purum grade) . This 1% absolute purity gap represents approximately a 2× reduction in total impurity burden (1.0% total impurities at 99% purity vs. 2.0% at 98% purity), which is consequential for stoichiometry-sensitive reactions such as polymer end-capping, surface functionalization of nanomaterials, and GMP-proximate intermediate synthesis where impurity carry-through must be minimized.

Chemical procurement Quality assurance Reagent specification

CMC Dependence on Acyl Chain Length in Glucamine Surfactants

Zhu et al. (1999) systematically characterized the surface properties of N-alkanoyl-N-methyl glucamines with the formula RC(O)N(Me)CH₂(CHOH)ₓCH₂OH, where RC(O) = undecanoyl (C11), lauroyl (C12), tridecanoyl (C13), and myristoyl (C14) [1]. The study established that critical micelle concentration (CMC), effectiveness of surface tension reduction (γCMC), and efficiency of surface tension reduction (pC20) are significantly dependent on the hydrophobic acyl chain length rather than on the number of hydroxyl groups in the hydrophilic head [1]. This finding has direct procurement implications: an N-undecanoyl-derived surfactant will exhibit a CMC intermediate between the C10 and C12 homologs, producing measurably different emulsification, foaming, and wetting performance. Selection of undecanoyl chloride as the acylating agent for glucamine-based surfactant synthesis is therefore not arbitrary—the C11 chain delivers a specific balance of hydrophobicity and interfacial activity that cannot be replicated by using C10 or C12 acyl chlorides.

Surfactant science Colloid chemistry Structure-property relationships

Chrysotrione B Synthesis: C11 Chain Fidelity

Chrysotriones A and B are antifungal 2-acylcyclopentene-1,3-dione derivatives isolated from the basidiomycete Hygrophorus chrysodon [1]. The total synthesis of chrysotrione B explicitly requires the introduction of an undecanoyl (C11) group at the 2-position of the cyclopentene-1,3-dione core [1]. Sigma-Aldrich lists this specific application—synthesis of chrysotrione B—as a documented use case for undecanoyl chloride . Using decanoyl chloride (C10) or lauroyl chloride (C12) would produce non-natural chain-length analogs (2-decanoyl- or 2-lauroyl-cyclopentene-1,3-diones), which are structurally distinct compounds whose antifungal activity cannot be assumed to match the natural C11 product. The J. Nat. Prod. isolation paper confirms the natural product bears exclusively the C11 undecanoyl side chain [1].

Natural product synthesis Medicinal chemistry Antifungal compounds

Undecanoyl Chloride: Application Scenarios


C11 Natural Product Synthesis with Exact Chain-Length Fidelity

When the synthetic target contains an undecanoyl (C11) moiety as found in natural products such as chrysotrione B [1], undecanoyl chloride is the mandatory acylating agent. The J. Nat. Prod. study demonstrates that the naturally occurring antifungal compound bears exclusively the C11 chain [1]. Substitution with decanoyl chloride (C10) or lauroyl chloride (C12) yields non-natural analogs with unvalidated biological activity, making undecanoyl chloride the only reagent that preserves structural identity with the isolated natural product. This is supported by the commercial listing of chrysotrione B synthesis as a documented application for this specific compound .

Amino Acid Polymeric Surfactants for Chiral MEKC

Poly(sodium N-undecanoyl-L-valinate) and related poly(sodium N-undecanoyl amino acid) surfactants are established chiral selectors in micellar electrokinetic chromatography (MEKC) [2]. The undecanoyl (C11) chain provides a specific hydrophobic volume that governs micelle size, aggregation number, and enantioselectivity. The CMC of these surfactants, as demonstrated by Zhu et al. (1999) for the structurally related N-alkanoyl-N-methyl glucamine series, is chain-length dependent [3]; selecting undecanoyl chloride over lauroyl chloride produces a surfactant with measurably higher CMC and different chiral recognition properties—a critical parameter when optimizing enantiomeric separations of phenylthiohydantoin amino acids and binaphthyl derivatives.

Pharmaceutical Intermediates with Minimal Impurity Carry-Through

In synthetic sequences where acyl chloride purity directly impacts downstream intermediate quality—such as the preparation of 2-aminopyrimidine-based CDK1/CDK2 inhibitors where undecanoyl chloride serves as an analog of heptanoyl chloride —the 99% commercial purity of undecanoyl chloride offers an impurity burden of 1.0% versus 2.0% for the nearest C10 and C12 analogs at 98% purity. For a 100 mmol scale reaction, this corresponds to approximately 1.0 mmol of unidentified impurities from the undecanoyl chloride reagent versus approximately 2.0 mmol from C10 or C12 reagents—a 2× reduction that may be decisive in avoiding additional chromatography steps in GMP-proximate synthesis.

Odd-Carbon Chain Probes in Lipid and Surfactant SAR

Because the majority of naturally occurring straight-chain fatty acids are even-numbered (C10, C12, C14, C16, C18), undecanoyl chloride (C11) is one of the few commercially accessible odd-carbon acyl chlorides suitable for systematic SAR investigations of chain-length effects on membrane permeability, protein–lipid interactions, and surfactant phase behavior. The physical property differences—including logP of 4.6 [4], boiling point of 135–136 °C/20 mmHg, and refractive index n20/D 1.443 —are intermediate between C10 and C12, enabling researchers to probe whether biological or physicochemical responses are linearly dependent on chain length or exhibit odd–even alternation effects that would be invisible using only even-carbon reagents.

Quote Request

Request a Quote for Undecanoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.